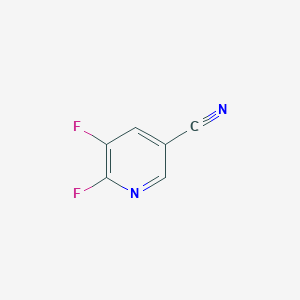

5,6-Difluoropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

5,6-difluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMVTQXCDCQVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,6 Difluoropyridine 3 Carbonitrile and Its Precursors

De Novo Synthesis Approaches to the Difluoropyridine Core

De novo synthesis provides a direct route to the core structure of difluoropyridines, often starting from acyclic or non-pyridine precursors. These methods offer flexibility in introducing a variety of substituents.

Halogen Exchange Reactions for Difluorination

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. This process typically involves the substitution of chlorine or bromine atoms with fluorine.

Alkali metal fluorides, such as cesium fluoride (B91410) (CsF) and potassium fluoride (KF), are common reagents for nucleophilic fluorination. nih.govharvard.edu These salts, while readily available, often require high temperatures and polar aprotic solvents to overcome their low solubility in organic media. nih.govgoogle.com The reactivity of these fluorides can be enhanced by using phase-transfer catalysts or crown ethers, which help to generate more "naked" and thereby more nucleophilic fluoride ions. nih.govharvard.edu For instance, the combination of KF with 18-crown-6 (B118740) is a well-established method for increasing the solubility and reactivity of the fluoride ion. harvard.edu The choice of solvent is also critical, with polar aprotic solvents like sulfolane (B150427) being effective for these reactions, often conducted at temperatures between 200°C and 230°C. google.com

| Reagent | Catalyst/Additive | Temperature (°C) | Solvent | Outcome |

| KF | 18-crown-6 | High | Aprotic | Enhanced Fluorination |

| CsF | Phase-Transfer Catalyst | High | Aprotic | Increased Reactivity |

| KF | None | >400 | None | Halogen Exchange |

| KF | None | 200-230 | Sulfolane | Halogen Exchange |

This table summarizes common conditions for alkali metal fluoride mediated fluorination.

In some instances, the activation barrier for halogen exchange necessitates more forceful conditions. High-temperature (often exceeding 400°C) and high-pressure fluorinations are employed, particularly for less reactive substrates. google.com These reactions are typically performed in autoclaves to safely manage the elevated pressures and temperatures. For example, the synthesis of 2-fluoropyridine (B1216828) from 2-chloropyridine (B119429) has been achieved by heating with potassium bifluoride at 315°C in an autoclave. dur.ac.uk Similarly, the preparation of pentafluoropyridine (B1199360) from pentachloropyridine (B147404) can be accomplished by reacting it with anhydrous potassium fluoride at elevated temperatures. dur.ac.ukmdpi.com

Controlling the position of fluorine introduction in polyhalogenated pyridines is a significant synthetic challenge. The inherent electronic properties of the pyridine (B92270) ring and the nature of the existing halogen substituents dictate the regioselectivity of the fluorination. Generally, fluorination is favored at positions ortho and para to the ring nitrogen due to the electron-withdrawing nature of the nitrogen atom, which activates these positions towards nucleophilic attack. nih.gov In polyhalogenated pyridines, the substitution pattern can be complex. For example, the fluorination of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can lead to different products depending on the reducing agent used. researchgate.net The presence of other activating or deactivating groups on the pyridine ring further influences the site of fluorination. acs.org

Cyclization and Ring-Forming Strategies

An alternative to modifying an existing pyridine ring is to construct the difluoropyridine core through cyclization reactions. These de novo approaches build the heterocyclic ring from acyclic precursors, allowing for the strategic placement of fluorine atoms and other functional groups. illinois.educhemrxiv.org Various strategies exist, including those that form the pyridine ring from dienes and nitriles, or through multi-component reactions involving aldehydes and ammonia (B1221849) equivalents. illinois.edu For instance, a rhodium-catalyzed C-H functionalization approach has been developed for preparing multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.net Another strategy involves the cyclization/ring expansion of pyridine-containing linear hydroxy acids to form medium-sized lactone rings. nih.gov

Functionalization of Pre-existing Fluoropyridine Scaffolds

This approach begins with a pyridine ring that already contains one or more fluorine atoms and introduces the desired cyano group at the 3-position. A common precursor for this strategy is a halogenated difluoropyridine, where the halogen can be displaced by a cyanide nucleophile. For instance, 3,4,5,6-tetrafluoropyridine-2-carbonitrile can be synthesized by heating 3,4,5,6-tetrachloropyridine-2-carbonitrile (B103138) with potassium fluoride. rsc.org

The introduction of a cyano group can also be achieved through the functionalization of a suitable precursor, such as an aldehyde or a carboxylic acid. For example, 5,6-difluoropyridine-3-carboxylic acid can serve as a precursor. smolecule.comcymitquimica.com This carboxylic acid can be converted to the corresponding amide, which is then dehydrated to yield the nitrile.

Another method involves the direct C-H functionalization of a difluoropyridine. However, achieving regioselectivity at the 3-position can be challenging. The reactivity of fluoropyridines towards C-H functionalization is influenced by the number and position of the fluorine atoms. researchgate.net

| Precursor | Reagent/Method | Product |

| 3,4,5,6-Tetrachloropyridine-2-carbonitrile | Potassium Fluoride | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile |

| 5,6-Difluoropyridine-3-carboxylic acid | Amidation then Dehydration | 5,6-Difluoropyridine-3-carbonitrile |

| 2,3-Difluoro-4-iodopyridine | Deprotonation, Rearrangement, Carboxylation | 5,6-Difluoropyridine-3-carboxylic acid |

This table outlines strategies for functionalizing pre-existing fluoropyridine scaffolds.

Introduction of the Carbonitrile Group

The introduction of a carbonitrile (cyano) group onto the pyridine ring is a critical step in the synthesis of this compound. This can be achieved through several methods, primarily involving cyanation reactions of halopyridines or the derivatization of carboxylic acid precursors.

Cyanation Reactions (e.g., from Halopyridines)

The direct displacement of a halogen atom on a pyridine ring with a cyanide source is a common strategy. The reactivity of halopyridines towards nucleophilic substitution is influenced by the nature of the halogen and the presence of other substituents on the ring. The general order of reactivity for the leaving group is I > Br > Cl > F. wikipedia.org

One-pot protocols for the C-H cyanation of N-containing heterocycles have been developed. These methods often involve the activation of the heteroaromatic ring with a reagent like triflic anhydride, followed by nucleophilic addition of cyanide. d-nb.info For instance, the cyanation of pyridines can be achieved with a preference for the 4- and 6-positions. d-nb.info While specific examples for the direct cyanation of a 5,6-difluoro-3-halopyridine to yield this compound are not detailed in the provided results, the general principles of nucleophilic aromatic substitution suggest this would be a viable, albeit potentially challenging, route. The electron-withdrawing nature of the fluorine atoms would activate the ring towards nucleophilic attack.

Derivatization from Carboxylic Acid Precursors (e.g., 5,6-Difluoropyridine-3-carboxylic Acid)

An alternative and often more controlled method for introducing the carbonitrile group is through the derivatization of a carboxylic acid. This typically involves a two-step process: conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

The synthesis of the precursor, 5,6-Difluoropyridine-3-carboxylic acid, can be accomplished through various means. For example, the hydrolysis of a corresponding ester, such as methyl 2,6-difluoropyridine-3-carboxylate, can yield the desired carboxylic acid. researchgate.net The conversion of the carboxylic acid to the carbonitrile is a standard transformation in organic synthesis.

Regioselective Metalation and Electrophilic Quenching

Regioselective metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful tool for the functionalization of pyridine rings. This approach allows for the introduction of substituents at specific positions that might be inaccessible through other methods.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. baranlab.org The resulting organolithium species can then react with a suitable electrophile. Halogen atoms, such as fluorine and chlorine, can act as effective DMGs. nih.govresearchgate.net The fluorine substituent can serve both as a directing group for the metalation and as a leaving group in subsequent reactions. nih.gov

For difluoropyridines, lithium diisopropylamide (LDA) is a commonly used base for ortho-lithiation. researchgate.netresearchgate.net For example, 2,6-difluoropyridine (B73466) undergoes ortholithiation when treated with LDA at low temperatures. researchgate.net This strategy can be applied to create substituted fluoropyridines with high regioselectivity. The choice of base is crucial, as stronger bases like n-BuLi/KOtBu may be required for less activated fluoroarenes. nih.gov

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is another fundamental method for generating organolithium reagents from organic halides. wikipedia.org This reaction is particularly effective for aryl and vinyl bromides and iodides. The exchange is typically very fast, often kinetically controlled, with the rate of exchange following the order I > Br > Cl. wikipedia.org

This method has been successfully applied to polyhalogenated pyridines. For example, 4-lithio-2,6-dibromo-3,5-difluoropyridine can be readily prepared from 2,4,6-tribromo-3,5-difluoropyridine (B1586626) via lithium-halogen exchange. arkat-usa.org This lithiated intermediate can then be reacted with various electrophiles to introduce functionality at the 4-position. arkat-usa.org This demonstrates the potential for selective functionalization of polyhalogenated difluoropyridines.

Optimization of Organometallic Reagents and Reaction Conditions

The success of metalation and lithium-halogen exchange reactions hinges on the careful optimization of reagents and reaction conditions. The choice of organolithium reagent, solvent, temperature, and additives can significantly impact the yield, regioselectivity, and chemoselectivity of the reaction.

The aggregation state of organolithium reagents in solution plays a critical role in their reactivity. pku.edu.cn Additives like tetramethylethylenediamine (TMEDA) can break up these aggregates, leading to increased basicity and reactivity. baranlab.org The choice of solvent is also important, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being commonly used. researchgate.netarkat-usa.org

Kinetic studies have shown that the mechanism of lithiation can be complex, sometimes involving rate-limiting deaggregation of the organolithium reagent. researchgate.netacs.org For instance, the lithiation of 1-chloro-3-(trifluoromethyl)benzene with LDA involves a rate-limiting deaggregation of dimer-based transition structures. researchgate.net Understanding these mechanistic details is crucial for optimizing reaction conditions to achieve the desired outcome.

Table 1: Examples of Cyanation Reactions on Pyridine Derivatives This table is illustrative and provides general examples of cyanation reactions on pyridine systems, as specific data for this compound was not available in the search results.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Pyridine | 1. Tf₂O, CH₂Cl₂; 2. KCN, 18-crown-6, DBU, CHCl₃, 60°C | 4-Cyanopyridine and 2-Cyanopyridine | Moderate (isomer mixture) | d-nb.info |

| 3,4,5,6-Tetrachloropyridine-2-carbonitrile | Potassium fluoride | 3,4,5,6-Tetrafluoropyridine-2-carbonitrile | Not specified | rsc.org |

Table 2: Examples of Regioselective Metalation of Fluoropyridines This table provides examples of metalation on fluoropyridine systems to illustrate the general strategies.

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 2,6-Difluoropyridine | LDA, THF, -78°C | 2,6-Difluoro-3-lithiopyridine | Quantitative (in situ) | researchgate.net |

| 2,4,6-Tribromo-3,5-difluoropyridine | n-BuLi, Et₂O, -78°C | 4-Lithio-2,6-dibromo-3,5-difluoropyridine | Complete conversion | arkat-usa.org |

| 2-Fluoropyridine | LDA, THF, low temperature | 2-Fluoro-3-lithiopyridine | Not specified | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like this compound. The pyridine nitrogen, in concert with the cyano group at the 3-position, renders the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com For pyridines, substitution at the ortho (2- and 6-) and para (4-) positions is favored because the nitrogen atom can effectively delocalize the negative charge of the intermediate. youtube.comnih.gov

The two fluorine atoms in this compound are electronically distinct, allowing for the selective displacement of one atom over the other under controlled conditions. The fluorine at the C-6 position, being ortho to the ring nitrogen, is generally more activated towards nucleophilic attack than the fluorine at the C-5 position. This heightened reactivity is due to the direct resonance stabilization of the negative charge in the Meisenheimer intermediate by the adjacent electron-withdrawing nitrogen atom. youtube.com

In studies on analogous 2,6-dihalopyridine-3-carboxylate esters, the regioselectivity of mono-substitution has been shown to be highly dependent on the nucleophile and reaction conditions. For instance, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) can yield the 6-methylamino product as the major isomer under specific solvent and temperature conditions. pharm.or.jp Similarly, treatment with sodium methoxide (B1231860) can lead to the preferential formation of the 2-methoxy derivative, demonstrating that careful selection of reagents allows for the isolation of selectively mono-substituted products. pharm.or.jp This principle allows for the stepwise introduction of different functional groups.

Table 1: Regioselective Mono-substitution of Dihalopyridines This table is illustrative, based on data for analogous 2,6-dihalopyridine systems.

| Starting Material | Nucleophile | Solvent | Major Product Position | Reference |

| Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine | DMF | 6-amino | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | CH₂Cl₂ | 2-methoxy | pharm.or.jp |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | DMF | 6-methoxy | pharm.or.jp |

| 2,4-Dichloropyridine | Thiolate | N/A | 2-thioether | nih.gov |

Following the initial selective displacement of one fluorine atom, the resulting mono-substituted pyridine can undergo a second SNAr reaction to achieve polysubstitution. The electronic nature of the newly introduced substituent influences the reactivity of the remaining fluorine atom. An electron-donating group introduced at the C-6 position may slightly deactivate the ring towards further substitution, requiring more forcing conditions for the second displacement at C-5. Conversely, an electron-withdrawing substituent would facilitate the second reaction.

This tandem approach allows for the synthesis of 5,6-disubstituted-3-cyanopyridines with diverse functionalities. For example, an initial reaction with a nitrogen nucleophile could be followed by a second reaction with an oxygen or sulfur nucleophile, yielding asymmetrically substituted products. Research on pentafluoropyridine demonstrates that multiple fluorine atoms can be sequentially displaced, often with increasing difficulty for each subsequent substitution, a principle that applies to difluoro systems as well. mdpi.com

The regiochemical outcome of SNAr reactions on dihalopyridines can be profoundly influenced by the choice of solvent. pharm.or.jp The solvent's polarity and ability to stabilize the charged intermediates can alter the activation energies for substitution at different positions.

A detailed study on methyl 2,6-dihalopyridine-3-carboxylates revealed significant solvent-dependent regioselectivity. pharm.or.jp

With Methylamine: The use of polar aprotic solvents like dimethylformamide (DMF) at low temperatures favored substitution at the 6-position. In contrast, solvents like acetonitrile (B52724) (CH₃CN), tetrahydrofuran (THF), and dichloromethane (B109758) (CH₂Cl₂) resulted in poor yields of the desired 6-substituted product. pharm.or.jp

With Sodium Methoxide: When reacting methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, solvents such as CH₂Cl₂ and THF favored substitution at the 2-position. pharm.or.jp However, using methanol (B129727) (MeOH) or DMF as the solvent reversed the selectivity, yielding the 6-methoxy derivative as the main product. pharm.or.jp

Beyond solvent choice, the substituent at the 3-position also exerts significant regiochemical control. Studies on 2,6-dichloropyridines have shown that a 3-cyano group tends to direct nucleophilic attack to the 6-position, whereas a 3-carboxylate or 3-amide group favors substitution at the 2-position. researchgate.net This directing effect provides another powerful tool for controlling the synthesis of specifically substituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to functionalize halopyridines. researchgate.netresearchgate.net These methods are generally chemoselective, proceeding under mild conditions compatible with a wide array of functional groups. Current time information in Madison County, US.mdpi.com For substrates like this compound, cross-coupling reactions offer a complementary approach to SNAr, allowing for the introduction of aryl, alkyl, and alkenyl groups that are not accessible via nucleophilic substitution.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound (boronic acid or ester) with an organic halide or triflate, is one of the most versatile C-C bond-forming reactions. libretexts.orgtcichemicals.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

While C-F bonds are generally less reactive in Suzuki couplings than C-Cl, C-Br, or C-I bonds, their coupling can be achieved with appropriate catalyst systems. tcichemicals.com More commonly, a mixed-halide pyridine is used where a more reactive halogen (e.g., bromine or iodine) is selectively coupled, leaving the fluorine atoms untouched for subsequent SNAr reactions. For example, 4-bromo-2,6-difluoropyridine (B1343820) readily undergoes Suzuki coupling at the C-Br bond, providing a pathway to 4-aryl-2,6-difluoropyridines. researchgate.net This highlights the orthogonal reactivity that can be exploited in complex syntheses. The development of specialized ligands, such as bulky dialkylbiaryl phosphines, has expanded the scope of Suzuki couplings to include less reactive chlorides and, in some cases, fluorides. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example(s) | Purpose | Reference |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst, forms active Pd(0) | beilstein-journals.org |

| Ligand | PPh₃, S-Phos, XPhos | Stabilizes Pd, influences reactivity | libretexts.orgbeilstein-journals.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species | researchgate.netbeilstein-journals.org |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the coupling partner | libretexts.org |

| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants and catalyst | beilstein-journals.org |

In addition to the Suzuki reaction, other palladium-catalyzed methods are valuable for modifying fluoropyridine cores.

The Stille coupling utilizes organostannane (organotin) reagents as the coupling partner for organic halides. organic-chemistry.org The mechanism is similar to that of the Suzuki reaction, and it is tolerant of a wide variety of functional groups. u-tokyo.ac.jppsu.edu Stille reactions have been successfully applied to bromo-fluoropyridines, demonstrating their utility in this class of compounds. dokumen.pub A primary disadvantage of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which can complicate purification. u-tokyo.ac.jp

The Mizoroki-Heck coupling reaction creates a C-C bond between an organic halide and an alkene, typically resulting in the substitution of a vinylic hydrogen on the alkene. mdpi.com The standard mechanism involves the oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. chemrxiv.org A variation known as the reductive Heck reaction intercepts the alkylpalladium(II) intermediate with a hydride source, leading to the formation of an aryl-alkyl linkage. nih.gov This reaction provides a powerful method for the hydroarylation of alkenes and has been used to construct complex heterocyclic systems. chemrxiv.orgnih.gov

C-F Bond Activation in Cross-Coupling

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation a formidable challenge in organic synthesis. However, in electron-deficient systems like fluoropyridines, transition metal-mediated C-F activation has emerged as a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org The presence of the electronegative nitrogen atom and multiple fluorine substituents in molecules like this compound renders the pyridine ring highly electrophilic, facilitating oxidative addition to low-valent metal centers, a key step in many cross-coupling catalytic cycles. core.ac.ukmasterorganicchemistry.com

Transition metal complexes based on nickel, rhodium, and zirconium have shown significant promise in this area. chemrxiv.orgwhiterose.ac.uk For instance, nickel(0) complexes have been used for the catalytic hydrodefluorination (HDF) of difluoropyridines, demonstrating high regioselectivity for the C-F bonds at the 2- and 6-positions. chemrxiv.org This selectivity is often kinetically controlled and is thought to proceed via a concerted oxidative addition pathway. rsc.org While the thermodynamic product is typically the metal fluoride, kinetic C-H activation can sometimes compete, with the outcome being highly dependent on the metal center and ligands. core.ac.ukimperial.ac.uk

The principles established for C-F activation in related fluoropyridines are directly applicable to this compound. A metal catalyst could selectively cleave either the C5-F or C6-F bond, allowing for subsequent cross-coupling with a variety of partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or amines (Buchwald-Hartwig amination). The cyano group at the 3-position, being a strong electron-withdrawing group, further activates the ring towards such transformations. byjus.com Research on 2,3,5,6-tetrafluoropyridine (B1295328) has shown that C-F activation can be selective for the 2-position, suggesting that the electronic environment dictated by the ring nitrogen is a dominant factor. core.ac.uk

| Catalyst System | Substrate Example | Position of C-F Activation | Reaction Type | Reference(s) |

| [Ni(iPrPN)(COD)] / HBPin | 2,6-Difluoropyridine | 2- and 6-positions | Hydrodefluorination | chemrxiv.org |

| [Cp₂Zr(η²-c-C₃H₄)] | Pentafluoropyridine | 2-position | C-C Bond Formation | whiterose.ac.uk |

| Rh(SiPh₃)(PMe₃)₃ | 2,3,5,6-Tetrafluoropyridine | 2-position (ortho to N) | C-F/C-H Activation | core.ac.uk |

| Ni(PEt₃)₂(L) | Partially Fluorinated Benzenes | Kinetically C-H, Thermodynamically C-F | C-H/C-F Activation | core.ac.uk |

Stereoselective and Regioselective Synthesis Strategies

Achieving specific substitution patterns on the pyridine ring is paramount for controlling the ultimate biological and chemical properties of the molecule. For a compound like this compound, both the initial construction of the ring and its subsequent functionalization require precise control over isomer formation.

Control of Positional Isomer Formation during Synthesis

The synthesis of polysubstituted pyridines is often complicated by the formation of undesired positional isomers. google.com A primary strategy to overcome this is through regioselective synthesis, where the reaction conditions or the use of directing groups guide substituents to the desired position. Nucleophilic aromatic substitution (SNAr) is a common reaction for functionalizing highly electron-deficient rings like difluoropyridines. masterorganicchemistry.combyjus.com However, if multiple reactive sites exist, mixtures can result.

A study on the nucleophilic substitution of methyl 2,6-difluoropyridine-3-carboxylate, an analogue of the target molecule, highlights this challenge. The reaction with a nucleophile like methylamine can occur at either the C-2 or C-6 position, both of which are activated by the ester group and the ring nitrogen. Research has shown that the choice of solvent is critical in directing the substitution. In aprotic polar solvents like DMF, substitution is highly selective for the 6-position, whereas in protic solvents like ethanol, a mixture of 2- and 6-substituted isomers is formed. This demonstrates that reaction conditions can be tuned to favor the formation of a single desired isomer.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Product Ratio (6-substituted : 2-substituted) | Reference |

| Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine | EtOH | -25 | 57 : 43 | |

| Methyl 2,6-difluoropyridine-3-carboxylate | Methylamine | DMF | -60 | >95 : <5 | |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | MeOH | 5 | 6-methoxy as main product | |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium Methoxide | THF / CH₂Cl₂ | 5 | 2-methoxy as main product |

Another powerful technique involves the use of temporary protecting or directing groups. For instance, a trimethylsilyl (B98337) group can be introduced to sterically block a potential reaction site, thereby directing a metalation or substitution reaction to an alternative position. researchgate.net After the desired functionalization, the protecting group can be easily removed. This "regioexhaustive substitution" concept allows for the systematic and selective functionalization of every available position on a fluoropyridine ring. researchgate.net

Investigation of Steric and Electronic Factors Governing Selectivity

The regioselectivity of synthetic transformations is fundamentally governed by the interplay of steric and electronic factors within the reacting molecules. nih.gov In the context of this compound, these factors are crucial for predicting and controlling its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comnih.gov

Electronic Factors: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is greatly amplified by the presence of two strongly electron-withdrawing fluorine atoms and a cyano group. These groups make the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.com The position of these activating groups is critical. For an SNAr reaction to proceed, the electron-withdrawing groups must be able to stabilize the negative charge that develops in the intermediate (a Meisenheimer complex). This stabilization is most effective when the activating groups are located ortho or para to the leaving group (the fluorine being displaced). masterorganicchemistry.com In this compound, the C-6 fluorine is para to the cyano group, and the C-5 fluorine is meta. This suggests that the C-6 position would be significantly more activated towards nucleophilic attack than the C-5 position.

Steric Factors: Steric hindrance can play a decisive role, especially when the attacking nucleophile or the substituents on the pyridine ring are large. A bulky nucleophile may have difficulty approaching a sterically congested reaction site. imperial.ac.uk Similarly, large groups adjacent to a potential leaving group can slow down or prevent substitution at that site. chemrxiv.org For example, in the hydrodefluorination of a 2,6-difluoropyridine bearing a bulky boronic ester (BPin) at the 3-position, activation of the C-F bond at the adjacent 2-position was prevented, and reaction occurred exclusively at the more accessible 6-position. chemrxiv.org This highlights how steric bulk can override electronic preferences to control regioselectivity. In synthesizing atropisomers, where steric repulsion is a defining feature, SNAr reactions can be advantageous as their transition states may be less sensitive to steric clashes compared to cross-coupling reactions. nih.gov

| Factor | Effect on Nucleophilic Aromatic Substitution (SNAr) | Example | Reference(s) |

| Electronic | Strong electron-withdrawing groups (e.g., -NO₂, -CN, -F) increase the reaction rate. | The rate of SNAr is dramatically faster for 2,4-dinitrophenyl chloride than for chlorobenzene. | masterorganicchemistry.com |

| Electronic | Activating groups are most effective when positioned ortho or para to the leaving group. | Ortho/para placement allows for resonance stabilization of the negatively charged intermediate. | masterorganicchemistry.combyjus.com |

| Steric | Bulky groups near the reaction site can hinder the approach of the nucleophile, slowing or preventing reaction. | A bulky substituent at C3 of a difluoropyridine can prevent reaction at the adjacent C2 position. | chemrxiv.org |

| Steric | Regioselectivity in reactions with non-symmetric heterocycles can be controlled by minimizing steric repulsion. | N-alkylation of substituted imidazoles and indazoles shows high regioselectivity. | nih.govbeilstein-journals.org |

Nucleophilic Reactions at the Pyridine Ring

The pyridine ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the two fluorine atoms and the ring nitrogen atom significantly activate the carbon atoms at positions 2 and 6 for attack by nucleophiles. The fluorine atoms serve as excellent leaving groups in these reactions.

Amidation and Amination Reactions

The fluorine atoms on the pyridine ring can be readily displaced by nitrogen-based nucleophiles such as amines. These reactions are a cornerstone for the synthesis of more complex substituted pyridines, which are valuable scaffolds in medicinal chemistry. rsc.orgresearchgate.netpearson.com The regioselectivity of the substitution—whether the nucleophile attacks the C-2 or C-6 position—is influenced by the nature of the substituent at the 3-position.

In the case of 3-substituted-2,6-difluoropyridines, the reaction with an amine nucleophile like benzylamine (B48309) can lead to substitution at either the 2- or 6-position. For substrates with a cyano group at the 3-position, such as this compound (structurally analogous to 2,6-difluoro-3-cyanopyridine), the reaction with benzylamine shows a preference for substitution at the 6-position. rsc.org This regioselectivity is attributed to the electronic influence of the cyano group. rsc.org In contrast, related substrates with 3-carboxylate or 3-amide groups tend to favor substitution at the C-2 position. chemistrysteps.com

Lithium aminoborohydrides have also been established as effective reagents for the amination of 2-fluoropyridines under mild, ambient temperature conditions, representing a direct method for generating 2-(dialkylamino)pyridines. consensus.app While not specifically documented for this compound, this method highlights the high reactivity of fluoropyridines towards amination.

Table 1: Regioselectivity in the Amination of 3-Substituted-2,6-difluoropyridines with Benzylamine

| 3-Substituent | Major Product Position | Reference |

|---|---|---|

| -CN | 6-position | rsc.orgchemistrysteps.com |

| -COOCH₃ | 6-position | rsc.org |

| -COOH / -CONH₂ | 2-position | chemistrysteps.com |

| -Br | 2-position | rsc.org |

| -NO₂ | 2-position | rsc.org |

Alkoxylation and Thiolation

Oxygen and sulfur nucleophiles can also effectively displace the fluorine atoms of this compound. These reactions provide routes to valuable alkoxy- and thiopyridine derivatives.

Alkoxylation: The reaction of fluoropyridines with alkoxides, such as sodium methoxide, is a common method for introducing alkoxy groups. In a study on the closely related methyl 2,6-difluoropyridine-3-carboxylate, reaction with sodium methoxide in solvents like THF or CH₂Cl₂ favored substitution at the 2-position. consensus.appnih.gov However, changing the solvent to methanol shifted the regioselectivity, making the 6-methoxy product the major isomer. consensus.apppharm.or.jp This demonstrates that reaction conditions, particularly the choice of solvent, can be critical in directing the outcome of nucleophilic substitution.

Thiolation: Thiolates are potent nucleophiles that readily react with activated halopyridines. In studies with the analogous compound, methyl 2,6-dichloropyridine-3-carboxylate, reaction with 4-methylbenzenethiolate anion in DMF resulted in a high degree of regioselectivity, with substitution occurring almost exclusively at the 6-position (>97%). consensus.appnih.govpharm.or.jp This high selectivity for the 6-position with a sulfur nucleophile suggests a similar reactivity pattern for this compound. The general principle that soft nucleophiles (like thiolates) and hard nucleophiles (like alkoxides) can exhibit different regioselectivity in their reactions with halo-heterocycles has also been observed. core.ac.uk For instance, in reactions with 2,3-difluoropyridine, sodium thiomethoxide has been used to synthesize 3-fluoro-2-(methylthio)pyridine. epo.org

Reaction with Organometallic Nucleophiles

Organometallic reagents, such as organolithium compounds, are powerful carbon-based nucleophiles that can react with fluoropyridines. The functionalization of 2,6-difluoropyridine using lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is a known method to prepare various derivatives. rsc.org These reactions typically proceed via an initial deprotonation (ortho-lithiation) at an available C-H position, followed by reaction with an electrophile. nih.gov

In the case of 2,6-difluoropyridine, treatment with LDA at low temperatures quantitatively generates the 3-lithiated species. researchgate.net Warming this intermediate can lead to a subsequent nucleophilic substitution where the diisopropylamino group displaces a fluorine atom. researchgate.net This highlights the dual role of organometallic reagents as both strong bases and potent nucleophiles. While direct addition of an organometallic nucleophile to displace a fluorine atom on this compound is plausible given the activated nature of the ring, the potential for competing reactions, such as attack at the nitrile group, must also be considered.

Meisenheimer Complex Formation in SNAr Pathways

The nucleophilic aromatic substitution (SNAr) reactions of this compound proceed through a well-established stepwise mechanism. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom (C-2 or C-6). This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

This intermediate is a key feature of the SNAr pathway. The negative charge is delocalized across the electron-deficient ring and is stabilized by the electron-withdrawing fluorine and cyano substituents. The formation of this Meisenheimer complex is typically the rate-determining step of the reaction. In a subsequent, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

While the Meisenheimer complex has long been considered a standard intermediate in SNAr reactions, some computational and experimental studies on related systems suggest that in certain cases, particularly with less-stabilized intermediates or better leaving groups, the reaction may proceed through a more concerted pathway without a long-lived intermediate. researchgate.net However, for highly activated substrates like this compound reacting with strong nucleophiles, the formation of a distinct Meisenheimer complex is the widely accepted mechanistic pathway.

Reactivity of the Carbonitrile Functional Group

The carbonitrile (-C≡N) group is a versatile functional group that can undergo various chemical transformations. Its primary mode of reactivity in this context is hydrolysis.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or its corresponding amide intermediate under either acidic or basic conditions. chemistrysteps.com This transformation involves the addition of water across the carbon-nitrogen triple bond.

Under acidic conditions, the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. quora.com A series of proton transfers and tautomerization steps leads to the formation of a primary amide (5,6-difluoropyridine-3-carboxamide). This amide can then undergo further acid-catalyzed hydrolysis to yield the final carboxylic acid (5,6-difluoropyridine-3-carboxylic acid) and an ammonium (B1175870) ion. quora.com The acidic hydrolysis of the closely related tetrafluoropyridine-2-carbonitrile has been shown to produce the corresponding carboxamide. rsc.org

Table 2: Products of Nitrile Hydrolysis

| Hydrolysis Condition | Intermediate Product | Final Product | Reference |

|---|---|---|---|

| Acid-catalyzed | 5,6-Difluoropyridine-3-carboxamide | 5,6-Difluoropyridine-3-carboxylic acid | rsc.orgchemistrysteps.comquora.com |

| Base-catalyzed | Imidic acid | 5,6-Difluoropyridine-3-carboxylate salt | chemistrysteps.com |

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Under basic conditions, the amide is further hydrolyzed to a carboxylate salt. A final acidification step is required to protonate the salt and isolate the free carboxylic acid. The successful synthesis of 5,6-difluoropyridine-3-carboxylic acid from related precursors confirms the stability and accessibility of this carboxylic acid derivative. smolecule.com

Reactivity and Reaction Mechanisms of 5,6 Difluoropyridine 3 Carbonitrile

The reactivity of 5,6-difluoropyridine-3-carbonitrile is governed by the interplay of the electron-withdrawing effects of the two fluorine atoms and the nitrile group, which significantly influences the electron density of the pyridine (B92270) ring. These substituents deactivate the ring towards electrophilic attack and activate it towards nucleophilic substitution.

Computational and Theoretical Studies on 5,6 Difluoropyridine 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties from first principles, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust method for determining the ground-state geometry of molecules. For 5,6-difluoropyridine-3-carbonitrile, a geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or larger. researchgate.net The calculation seeks the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

The expected outcome for this compound is a planar structure, characteristic of the pyridine (B92270) ring. The introduction of two fluorine atoms and a cyano group, all of which are strongly electronegative, would lead to significant, predictable changes in the ring's geometry compared to unsubstituted pyridine. Specifically, the C-F bonds and the C-C bonds adjacent to the substituents are expected to be shorter due to the inductive electron-withdrawing effects. DFT calculations performed on related structures, such as 3,5-dibromopyridine, have demonstrated excellent agreement between calculated and experimental geometries. nih.gov

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table presents illustrative data based on typical values for similar chemical bonds, as specific published data for this compound is not available.

| Parameter | Atom Pair | Expected Bond Length (Å) | Expected Bond Angle (°) |

|---|---|---|---|

| Bond Length | C5-F | ~1.34 | - |

| Bond Length | C6-F | ~1.33 | - |

| Bond Length | C3-C(N) | ~1.45 | - |

| Bond Length | C≡N | ~1.15 | - |

| Bond Angle | F-C5-C4 | - | ~118 |

| Bond Angle | F-C6-N1 | - | ~117 |

| Bond Angle | C2-C3-C(N) | - | ~122 |

Theoretical spectroscopy is a key application of computational chemistry. routledge.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts. sigmaaldrich.com For this compound, calculations would predict ¹H, ¹³C, and ¹⁹F chemical shifts. The strong electron-withdrawing nature of the fluorine and cyano groups would cause significant downfield shifts for the remaining ring proton and all carbon atoms compared to pyridine. ¹⁹F NMR chemical shifts are also highly sensitive to their electronic environment and can be accurately predicted. acs.org

IR Spectroscopy: The vibrational frequencies in an infrared spectrum can be calculated using DFT. These calculations help assign the various stretching and bending modes. The spectrum of this compound would be characterized by strong C-F stretching vibrations, a sharp C≡N nitrile stretch (typically around 2230 cm⁻¹), and various C-C and C-N ring vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. nih.gov The method predicts the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions. The π-π* transitions of the pyridine ring would be influenced by the substituents, which can shift the absorption wavelengths.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the two fluorine atoms and the cyano group are powerful electron-withdrawing groups. Their presence is expected to significantly lower the energy of both the HOMO and the LUMO compared to unsubstituted pyridine. This effect has been documented in related fluorinated pyridines. researchgate.net A lower LUMO energy makes the molecule a better electron acceptor, enhancing its susceptibility to nucleophilic attack. The HOMO-LUMO gap is a key parameter; a large gap implies high stability, while a small gap suggests higher reactivity. ajchem-a.com

Natural Bond Orbital (NBO) analysis would reveal the charge distribution, showing significant positive charge on the carbon atoms bonded to the fluorine and cyano groups (C3, C5, C6) and a negative charge on the nitrogen and fluorine atoms, highlighting the molecule's polar nature.

Table 2: Illustrative Frontier Orbital Energies (eV) This table provides an example of how substituents affect orbital energies. Specific calculated values for this compound are not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine (for comparison) | -6.7 | -0.5 | 6.2 |

| 2,6-Difluoropyridine (B73466) (analog) | -7.2 | -0.9 | 6.3 |

| This compound (expected) | < -7.2 | < -0.9 | Large |

Aromaticity is a fundamental concept describing the stability and reactivity of cyclic, planar, conjugated systems. masterorganicchemistry.com It can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

The pyridine ring is aromatic, though less so than benzene (B151609) due to the electronegative nitrogen atom. The addition of three potent electron-withdrawing groups (two fluorine atoms and a cyano group) is expected to significantly reduce the ring's aromaticity. These substituents pull electron density from the π-system, localizing electrons and reducing the cyclic delocalization that is the hallmark of aromaticity. Studies on other azine systems show that the introduction of additional nitrogen atoms (which are electronegative) reduces the aromaticity index. nih.gov A similar, and likely more pronounced, effect would be anticipated for this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping reaction pathways, identifying intermediates, and calculating energy barriers, thereby elucidating reaction mechanisms. beilstein-journals.org

While no specific studies modeling reactions of this compound were found, a key reaction for this substrate would be nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces one of the fluorine atoms. Computational modeling of such a reaction involves locating the transition state (TS) structure and calculating its energy relative to the reactants.

For an SₙAr reaction, the mechanism typically involves two steps:

Formation of a Meisenheimer complex: A nucleophile attacks one of the carbons bearing a fluorine atom, forming a high-energy, negatively charged intermediate.

Loss of the leaving group: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored.

Computational studies would model this pathway, optimizing the geometries of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products. The activation energy (the energy difference between the reactants and the highest-energy transition state) determines the reaction rate. Studies on the reaction of 3-substituted 2,6-dichloropyridines have shown that a 3-cyano substituent preferentially directs nucleophilic attack to the 6-position. researchgate.net A similar regioselectivity would be expected for this compound, with the attack at C6 being favored due to the combined electron-withdrawing effects of the adjacent nitrogen and the C5-fluorine.

Potential Energy Surface Mapping

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.org For this compound, a multi-dimensional hypersurface can be generated by calculating the molecule's energy at numerous arrangements of its atoms. umn.edu This surface provides a theoretical landscape to explore molecular properties and reaction dynamics. libretexts.org

Key applications of PES mapping for this compound would include:

Conformational Analysis: Identifying the most stable geometric arrangements (energy minima) of the molecule.

Reaction Pathway Identification: Charting the lowest energy path a reaction can take, such as in nucleophilic aromatic substitution (SNAr) reactions, which are common for fluorinated pyridines. The PES would reveal the structure and energy of transition states, the highest energy points along a reaction coordinate. libretexts.org

Vibrational Analysis: Calculating the vibrational frequencies of the molecule, which correspond to the curvature of the PES around an energy minimum.

For a reaction involving this compound, such as its interaction with a nucleophile, the PES would be a function of at least 3N-6 coordinates, where N is the number of atoms in the reacting system. libretexts.org By mapping this surface, researchers can predict reaction barriers and identify stable intermediates, providing a comprehensive understanding of the reaction mechanism. nih.govsns.it

Table 1: Illustrative Parameters for Potential Energy Surface (PES) Mapping of a Nucleophilic Attack on this compound

| Parameter | Description | Example Coordinate(s) | Information Gained |

| Reaction Coordinate | The primary geometric variable that defines the progress of the reaction. | Distance between nucleophile and C6 carbon of the pyridine ring | Energy profile of the reaction, activation energy barrier. |

| Stationary Points | Points on the PES where the net force on each atom is zero (zero gradient). These include minima (reactants, products, intermediates) and saddle points (transition states). libretexts.org | Optimized geometries of reactants, transition state, product | Stability of species, structure of the highest-energy point during the reaction. |

| Dihedral Angles | Rotational angles within the molecule or between the molecule and the reactant. | Rotation around the C-CN bond | Rotational barriers, conformational preferences. |

| Bond Lengths/Angles | The distances between atoms and the angles between bonds. | C-F bond length, C-C-N angle | How the molecular structure distorts during the reaction. |

Solvent Effect Modeling (e.g., COSMO-RS)

The choice of solvent can significantly influence reaction rates and equilibria. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive model that calculates the thermodynamic properties of fluids and solutions. dtu.dk It is based on quantum chemical calculations and statistical thermodynamics. dtu.dk

For this compound, COSMO-RS modeling would involve:

A quantum chemical calculation (typically Density Functional Theory, DFT) to determine the screening charge density (σ) on the surface of the molecule when placed in a virtual conductor. dtu.dk

This charge density is converted into a σ-profile, a histogram representing the molecular surface area with a given polarity. scm.com

The σ-profiles of the solute (this compound) and various solvents are then used in statistical mechanics calculations to predict thermodynamic properties without the need for empirical data. nih.gov

This methodology can predict key solvent-dependent properties, such as solubility, activity coefficients, and partition coefficients, which are vital for reaction optimization and process design. scm.comnsf.gov

Table 2: Hypothetical COSMO-RS Predicted Properties of this compound in Various Solvents at 298.15 K

| Solvent | Dielectric Constant | Log(Activity Coefficient) | Predicted Solubility (mole fraction) | Interaction Type |

| Water | 78.5 | High (Positive) | Low | Dominated by unfavorable interactions due to the molecule's nonpolar regions. |

| Ethanol | 24.6 | Moderate | Moderate | Can engage in hydrogen bonding via the pyridine nitrogen, improving miscibility. |

| Acetonitrile (B52724) | 36.6 | Low (Near Zero) | High | Favorable dipole-dipole interactions with the polar nitrile and difluoropyridine core. |

| Toluene | 2.4 | Low (Near Zero) | High | Favorable van der Waals and π-π stacking interactions. |

| Hexane | 1.9 | Moderate (Positive) | Low | Mismatched polarity leads to poor solubility. |

Molecular Dynamics Simulations for Reactive Systems

While PES mapping examines static points, molecular dynamics (MD) simulations model the time-evolution of a system, providing insights into its dynamic behavior. For reactive systems, specialized force fields like ReaxFF are necessary. ReaxFF can dynamically model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions. researchgate.netpurdue.edu

A reactive MD simulation of this compound could be used to study:

Thermal Decomposition (Pyrolysis): By simulating the molecule at high temperatures, researchers can observe the initial bond-breaking events and the subsequent reaction pathways leading to decomposition products. researchgate.net

Combustion: Introducing oxygen into the simulation box allows for the study of oxidation mechanisms, identifying key intermediates in the combustion process. researchgate.net

Reaction with other molecules: Simulating the compound in the presence of other reactants (e.g., water, radicals) can reveal reaction mechanisms under specific environmental conditions.

These simulations track the trajectories of all atoms over time, providing a detailed, atomistic view of complex chemical processes.

Advanced Computational Modeling Techniques

Beyond direct simulation, advanced modeling techniques leverage existing data and computational power to predict the behavior of molecules in novel contexts.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Prediction

QSAR is a modeling technique that aims to find a statistical relationship between the chemical structure of a molecule and its activity. This "activity" can be a biological effect or, in this context, a measure of chemical reactivity.

For this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions, such as nucleophilic aromatic substitution. This would involve:

Data Collection: Assembling a dataset of related pyridine compounds with experimentally measured reactivity data (e.g., reaction rates, regioselectivity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, Verloop parameters), or topological (e.g., connectivity indices). researchgate.net

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical equation linking the descriptors to the observed reactivity.

A study on related 2,6-dichloropyridines found that regioselectivity in a substitution reaction correlated significantly with the Verloop steric parameter B1, demonstrating that bulky substituents direct the reaction. researchgate.net A similar approach for this compound could yield powerful predictive models for guiding synthetic efforts.

Table 3: Potential Descriptors for a QSAR Model of Reactivity for this compound

| Descriptor Class | Example Descriptor | Physical Interpretation | Potential Influence on Reactivity |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; susceptibility to nucleophilic attack. | A lower LUMO energy generally indicates higher reactivity towards nucleophiles. |

| Electronic | Partial Atomic Charge (on C5, C6) | The distribution of electron density on the atoms of the pyridine ring. | More positive charges on the carbons attached to fluorine atoms enhance susceptibility to attack. |

| Steric | Molecular Volume/Surface Area | The size and shape of the molecule. | Can influence the accessibility of the reaction center to an incoming nucleophile. |

| Thermodynamic | Hydrogen-Bond Basicity (e.g., pKBHX) acs.org | The ability of the pyridine nitrogen to accept a hydrogen bond. | Affects interactions with protic solvents or reagents, potentially altering the reaction pathway. |

| Topological | Wiener Index | A numerical value based on the graph representation of the molecule's atoms and bonds. | Captures information about molecular branching and compactness. |

Machine Learning Applications in Reaction Outcome Prediction

Machine learning (ML) is revolutionizing the prediction of chemical reactions. arxiv.org Instead of relying on predefined physical rules, ML models learn patterns directly from large datasets of known reactions. mi-6.co.jp

For a reaction involving this compound, an ML model could predict the most likely products, yields, or optimal reaction conditions. The process typically involves:

Model Architecture: Modern approaches often use graph neural networks (GNNs) or Transformers, which represent molecules as graphs (atoms as nodes, bonds as edges). mi-6.co.jp This allows the model to learn the chemical environment of each atom.

Training: The model is trained on a vast database of chemical reactions, often sourced from patents and literature. It learns the complex rules of chemical transformations without them being explicitly programmed. neurips.cc

Prediction: When presented with reactants, including this compound, the trained model predicts changes in the chemical graph to generate the product structure. nih.gov

These "template-free" models hold the potential to predict entirely new reactions, accelerating the discovery of novel synthetic routes and molecules. mi-6.co.jp

Applications of 5,6 Difluoropyridine 3 Carbonitrile in Complex Molecular Synthesis

Role as a Key Intermediate in the Synthesis of Fluorinated Heterocycles

5,6-Difluoropyridine-3-carbonitrile serves as a crucial starting material for the creation of a wide array of fluorinated heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. The electron-withdrawing nature of the fluorine atoms and the cyano group activates the pyridine (B92270) ring for various chemical modifications.

Precursor for Polysubstituted Pyridines

The reactivity of this compound allows for the systematic and regioselective introduction of various substituents onto the pyridine core, leading to the formation of polysubstituted pyridines. core.ac.uk These compounds are valuable scaffolds in drug discovery and development. The fluorine atoms can undergo nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups.

For instance, the reaction of 2,6-difluoropyridine-3-carbonitrile, a related isomer, with nucleophiles can lead to the formation of 2,3,6-trisubstituted pyridines. researchgate.net This tandem SNAr approach highlights the utility of difluoropyridine carbonitriles in building complex, highly functionalized pyridine derivatives. researchgate.net The nitrile group can also be transformed into other functionalities, such as carboxylic acids or amines, further expanding the diversity of accessible polysubstituted pyridines.

A general approach to synthesizing polysubstituted pyridines involves the cyclocondensation of various components. core.ac.uk While not directly starting from this compound, these methods underscore the importance of having access to functionalized pyridine precursors to generate diverse libraries of compounds for screening and optimization in drug discovery programs. core.ac.uk

Building Block for Fused-Ring Systems

The development of novel heterocyclic compounds often involves the construction of fused-ring systems, which can impart conformational rigidity and unique pharmacological properties. This compound is a valuable building block for synthesizing such structures. The reactivity of the fluorinated pyridine ring can be harnessed to construct fused heterocyclic systems.

For example, the reaction of perfluorinated pyridines with binucleophiles can lead to the formation of fused systems. benthambooks.com In a similar vein, the reaction of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (B163233) with amidines results in the formation of a researchgate.netresearchgate.net-fused pyrimidinopyridine system through nucleophilic substitution followed by intramolecular cyclization. chemicalbook.com This type of reaction demonstrates the potential of difluoropyridine carbonitriles to participate in annulation reactions to create complex, polycyclic heteroaromatic compounds. nih.govacs.org The synthesis of these fused systems is a key strategy in the development of new therapeutic agents and functional materials. dur.ac.uk

Scaffold for Macrocyclic Compounds

Macrocycles, cyclic molecules containing large rings, represent an important class of compounds with diverse biological activities. nih.govmdpi.com The synthesis of macrocycles often relies on the use of bifunctional building blocks that can undergo intramolecular cyclization reactions. This compound can be envisioned as a scaffold for the construction of novel macrocyclic compounds.

The synthesis of macrocycles containing a 2,3,6-trisubstituted pyridine moiety has been demonstrated, highlighting the utility of difluoropyridine precursors in this area. researchgate.net The general strategy involves the sequential substitution of the fluorine atoms with linkers that can then be cyclized to form the macrocyclic ring. cam.ac.uknih.gov The pyridine ring within the macrocycle can influence its conformation and binding affinity to biological targets. The development of synthetic routes to such complex molecules is an active area of research. nih.govcam.ac.uk

Integration into Agrochemical and Specialty Chemical Development

The unique properties of fluorinated compounds make them highly valuable in the development of new agrochemicals and specialty chemicals. ossila.comsci-hub.se this compound serves as a key building block in the synthesis of these advanced products.

Synthesis of Crop Protection Agents

Fluorinated pyridines are a common motif in modern herbicides and pesticides. sci-hub.senih.gov The presence of fluorine can enhance the efficacy and selectivity of these agents. This compound is a precursor for the synthesis of various crop protection agents.

For example, substituted 2,3-difluoropyridines, which can be derived from precursors like this compound, are important starting materials for the preparation of pyridinyloxyphenoxyalkanecarboxylic acid derivatives, a class of herbicides with advantageous properties. google.com The development of efficient synthetic routes to these fluorinated pyridine intermediates is crucial for the production of these agrochemicals. researchgate.netsemanticscholar.org

Development of Advanced Materials

Fluorinated organic compounds are increasingly being used in the development of advanced materials with unique properties, such as enhanced thermal stability and specific electronic characteristics. mdpi.comresearchgate.net this compound can be incorporated into polymers and other materials to impart these desirable traits.

The incorporation of fluorinated pyridine units into polymer backbones can lead to materials with improved properties. mdpi.com The reactivity of the fluorine atoms in this compound allows for its polymerization with other monomers to create novel fluoropolymers. These materials can find applications in various high-tech fields, including electronics and aerospace. The synthesis of perfluoropyridine-containing polymers has been shown to result in materials with high thermal stability. mdpi.comresearchgate.net

Synthetic Utility in Organic Methodology Development

The unique electronic and steric properties of this compound make it a valuable tool in the development of novel synthetic organic methodologies. Its reactivity profile allows for the exploration of new chemical space and the construction of intricate molecular architectures.

The electron-withdrawing nature of the two fluorine atoms and the nitrile group significantly influences the electronic distribution within the pyridine ring of this compound. This distinct electronic character makes it an excellent probe for studying reaction mechanisms, particularly in the realm of C-H functionalization and nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of the fluorine and cyano groups on the pyridine ring of this compound allows for its conversion into a variety of other functional groups, leading to the development of novel reagents and catalysts. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used to synthesize amides, esters, or serve as a directing group in catalytic reactions. smolecule.comresearchgate.net

Furthermore, the fluorine atoms can be displaced by nucleophiles, providing a route to a wide range of substituted pyridines. researchgate.netresearchgate.net This reactivity has been harnessed to prepare libraries of compounds for screening in drug discovery and to develop new ligands for catalysis. The ability to selectively functionalize the pyridine ring at different positions is a key advantage in the design of new catalysts with tailored steric and electronic properties. researchgate.net For instance, the development of N-F fluorinating agents, which are stable and easy-to-handle crystalline solids, has been a significant advancement in fluorine chemistry. beilstein-journals.org While not directly synthesized from this compound, the principles learned from the reactivity of fluorinated pyridines contribute to the design of such reagents.

The synthesis of various 2,3,6-trisubstituted pyridines, which are prevalent scaffolds in drug candidates, has been successfully achieved using 3-substituted-2,6-difluoropyridines as key intermediates. researchgate.netresearchgate.net This approach highlights the synthetic utility of this class of compounds in generating molecular diversity for biological screening.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Potential Transformations | Resulting Functional Group(s) |

| Cyano Group | Hydrolysis | Carboxylic Acid |

| Reduction | Amine | |

| Cyclization Reactions | Fused Heterocycles | |

| Fluorine Atoms | Nucleophilic Aromatic Substitution | Alkoxy, Amino, Thiol groups |

Process Intensification and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction efficiency, safety, and cost-effectiveness. Process intensification strategies, such as the use of microreactor technologies, are increasingly being employed to address these challenges in the synthesis of fine chemicals like this compound and its derivatives. osti.govmonash.edu

Microreactors, with their high surface-area-to-volume ratio, offer significant advantages for chemical synthesis, including enhanced heat and mass transfer, precise temperature control, and improved safety for handling hazardous reagents and highly exothermic reactions. chimia.challfordrugs.com The synthesis of fluorinated pyridines often involves reactions with highly reactive and potentially hazardous reagents, making microreactor technology an attractive option for both laboratory and industrial-scale production. rsc.org

The use of flow chemistry in microreactors allows for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purities of the desired product. google.com For example, the generation of unstable intermediates, which is often required in the functionalization of pyridine rings, can be performed more safely and efficiently in a continuous flow setup. rsc.org This technology is particularly well-suited for the synthesis of complex molecules where precise control over reaction parameters is critical to achieving the desired outcome. allfordrugs.com

Table 2: Advantages of Microreactor Technology in Chemical Synthesis

| Parameter | Conventional Batch Reactor | Microreactor |

| Heat Transfer | Limited by surface area | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced due to short diffusion distances |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |

| Scalability | Difficult, requires re-optimization | Straightforward by numbering-up |

| Reaction Optimization | Time-consuming | Rapid, automated screening of conditions |

For fluorinated pyridines, this often involves the careful selection of fluorinating agents and reaction conditions to achieve high selectivity and avoid the formation of unwanted byproducts. googleapis.com The purification of the final product is also a critical consideration, and methods such as distillation or crystallization are typically employed to obtain the required purity for downstream applications. google.com The insights gained from mechanistic studies and the use of process intensification technologies can significantly contribute to the development of efficient and sustainable manufacturing processes for this important class of compounds. osti.gov

Analytical and Spectroscopic Techniques for Research on 5,6 Difluoropyridine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 5,6-Difluoropyridine-3-carbonitrile in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide definitive evidence for the connectivity of atoms and the substitution pattern on the pyridine (B92270) ring.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the aromatic ring. The proton at the C2 position (H2) and the proton at the C4 position (H4) would appear as distinct multiplets due to coupling with each other and with the fluorine atoms.

The electron-withdrawing nature of the nitrogen atom, the two fluorine atoms, and the nitrile group would cause both proton signals to appear at a low field (deshielded), likely in the range of 8.0-9.0 ppm. The precise chemical shifts would be influenced by the solvent used. The signal for H2 would likely be a doublet of doublets, split by the adjacent H4 proton and by the fluorine atom at C6 through a four-bond coupling (⁴JH-F). The H4 signal would be expected to be a doublet of doublets of doublets, showing coupling to H2, the fluorine at C5 (³JH-F), and the fluorine at C6 (⁴JH-F).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H2 | 8.5 - 8.9 | dd | ³JH2-H4, ⁴JH2-F6 |

¹³C NMR for Carbon Skeleton and Hybridization Information

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Six distinct signals would be expected for the five carbons of the pyridine ring and the one carbon of the nitrile group. The carbons directly bonded to the fluorine atoms (C5 and C6) would exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), appearing as doublets.

The chemical shifts would be significantly influenced by the substituents. The carbons C5 and C6 would be found at a very low field due to the direct attachment of the electronegative fluorine atoms. The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. The C3 carbon, attached to the electron-withdrawing nitrile group, would also be deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C2 | 145 - 155 | d |

| C3 | 110 - 120 | d |

| C4 | 135 - 145 | dd |

| C5 | 150 - 160 | d (large ¹JC-F) |

| C6 | 155 - 165 | d (large ¹JC-F) |

¹⁹F NMR for Fluorine Environments and Coupling Patterns

¹⁹F NMR is an indispensable technique for characterizing fluorinated organic molecules due to its high sensitivity and the wide range of chemical shifts. consensus.appchemwhat.com For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for F5 and one for F6. cnjournals.com

These signals would likely appear as doublets of doublets, showing coupling to each other (³JF-F) and to the adjacent ring protons. Specifically, the F5 signal would be coupled to F6 and H4, while the F6 signal would be coupled to F5, H2, and H4. The chemical shifts are expected to be in the typical range for fluoroaromatic compounds.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| F5 | -120 to -140 | dd |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between H2 and H4, confirming their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of C2 and C4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. Key expected correlations would include:

H2 to C3, C4, and C6

H4 to C2, C3, C5, and the nitrile carbon This information would be vital to confirm the substitution pattern of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum could show through-space correlations, for instance, between H4 and the fluorine at C5, further confirming their spatial proximity.

In-situ NMR for Reaction Monitoring

In-situ NMR spectroscopy is a powerful technique for studying reaction mechanisms and kinetics in real-time. epa.govacs.org For the synthesis of this compound, for example, from a precursor such as 5,6-difluoronicotinaldehyde, in-situ NMR could be employed to monitor the progress of the reaction. By acquiring spectra at regular intervals, the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the product's aromatic proton signals could be tracked. This would allow for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. Other key absorptions would include:

C-F stretching: Strong bands in the 1200-1350 cm⁻¹ region.

Aromatic C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Raman spectroscopy would complement the IR data. The C≡N stretch is also Raman active. Aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the compound.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| C≡N Stretch | 2220 - 2260 | IR (strong), Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

Characterization of Functional Groups (e.g., C≡N, C-F)

Infrared (IR) spectroscopy is a fundamental technique for identifying the key functional groups present in this compound. The distinct vibrational frequencies of the nitrile (C≡N) and carbon-fluorine (C-F) bonds provide clear evidence for the compound's structure.